Methyl 2,4-dinitrobenzoate

Descripción general

Descripción

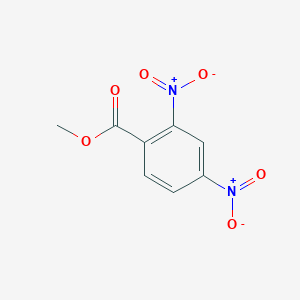

Methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C8H6N2O6. It is an ester derived from 2,4-dinitrobenzoic acid and methanol. This compound is known for its distinctive yellow crystalline appearance and is used in various chemical reactions and industrial applications.

Mecanismo De Acción

Target of Action

Methyl 2,4-dinitrobenzoate, similar to its derivative Methyl 3,5-dinitrobenzoate, has been found to exhibit antifungal activity against strains of Candida albicans . The compound’s primary targets are likely to be key proteins or enzymes within the Candida albicans organism that are essential for its survival and proliferation .

Mode of Action

Studies on methyl 3,5-dinitrobenzoate suggest a multi-target antifungal mechanism of action . This means that the compound likely interacts with multiple targets within the Candida albicans organism, disrupting various cellular processes and leading to the inhibition of growth .

Biochemical Pathways

Candida albicans organism. For instance, it may disrupt the synthesis of key biomolecules or interfere with energy production, thereby inhibiting the growth and proliferation of the organism .

Result of Action

The primary result of this compound’s action is the inhibition of growth in Candida albicans strains . This is likely achieved through the disruption of multiple cellular processes within the organism, leading to a decrease in its ability to survive and proliferate .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Methyl 2,4-dinitrobenzoate have been studied in the context of nucleophilic substitution reactions . It has been found to interact with secondary cyclic amines such as piperidine, piperazine, morpholine, and thiomorpholine .

Cellular Effects

While specific cellular effects of this compound are not extensively documented, it’s known that similar compounds can have significant impacts on cellular processes . For instance, some derivatives of methyl dinitrobenzoate exhibit antimicrobial activity .

Molecular Mechanism

The molecular mechanism of this compound involves nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) interacts with an electrophilic carbon in the this compound molecule .

Temporal Effects in Laboratory Settings

The kinetics of its reactions with various amines have been studied .

Metabolic Pathways

Its reactions with various amines suggest that it may be involved in amine metabolism .

Subcellular Localization

The nature of its biochemical reactions suggests that it may interact with enzymes and other proteins in various cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2,4-dinitrobenzoate can be synthesized through the esterification of 2,4-dinitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines attack the carbonyl carbon, leading to the formation of substituted products.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield 2,4-dinitrobenzoic acid and methanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as piperidine, piperazine, morpholine, and thiomorpholine in solvents like methanol or benzene.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

Nucleophilic Substitution: Substituted benzoates.

Reduction: Methyl 2,4-diaminobenzoate.

Hydrolysis: 2,4-dinitrobenzoic acid and methanol.

Aplicaciones Científicas De Investigación

Methyl 2,4-dinitrobenzoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various substituted benzoates.

Biology: The compound is studied for its potential antimicrobial properties and its interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparación Con Compuestos Similares

Methyl 2,4-dinitrobenzoate can be compared with other nitrobenzoate esters such as methyl 3,5-dinitrobenzoate and methyl 4-nitrobenzoate. While all these compounds share similar structural features, their reactivity and applications can vary significantly:

Methyl 3,5-dinitrobenzoate: This compound has nitro groups at the 3 and 5 positions, leading to different reactivity patterns and applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

Methyl 4-nitrobenzoate: With a single nitro group at the 4 position, this compound is less reactive compared to this compound and is used in different industrial applications.

Actividad Biológica

Methyl 2,4-dinitrobenzoate (MDNB) is an organic compound that has garnered attention for its biological activities, particularly in pharmacological contexts. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₆N₂O₆ and features two nitro groups at the 2 and 4 positions of the benzoate ring. This structural configuration significantly influences its chemical reactivity and biological interactions. The compound appears as a pale yellow solid, soluble in organic solvents but exhibiting limited solubility in water. The presence of nitro groups enhances its electrophilic character, making it a potent participant in various nucleophilic substitution reactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Its nitro groups contribute to its ability to interact with microbial targets, potentially leading to therapeutic effects against various pathogens. Studies suggest that MDNB derivatives may inhibit the growth of specific bacteria and fungi, although detailed mechanisms remain to be fully elucidated.

2. Inhibition of Cytochrome P450 Enzymes

MDNB has been identified as a potential inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism; thus, MDNB's inhibitory action could influence the pharmacokinetics of co-administered drugs. This interaction underscores the importance of understanding MDNB's role in drug-drug interactions.

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of MDNB revealed its potential against Candida albicans, a common fungal pathogen. The compound exhibited significant antifungal activity, suggesting its utility as a candidate for antifungal therapy. Molecular modeling studies indicated that MDNB interferes with ergosterol synthesis in Candida albicans, which is vital for maintaining fungal cell membrane integrity .

Toxicity Evaluation

While exploring the biological activity of MDNB, it is essential to consider its toxicity profile. Research has shown that acute and subacute toxicity studies are necessary to evaluate the safety of compounds like MDNB before clinical applications can be considered. Such studies typically involve administering varying doses to animal models and monitoring physiological responses .

Data Table: Comparison of Biological Activities

Propiedades

IUPAC Name |

methyl 2,4-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)6-3-2-5(9(12)13)4-7(6)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUVWLHWKLGWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80892586 | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18959-17-6 | |

| Record name | Benzoic acid, 2,4-diniro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018959176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Methoxycarbonyl)-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80892586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.